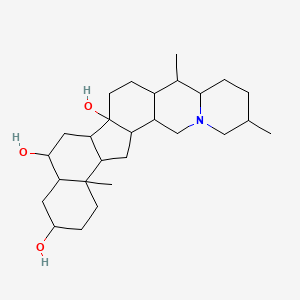

Korseveriline

Description

Properties

IUPAC Name |

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-5-24-16(2)18-7-9-27(31)20(19(18)14-28(24)13-15)11-21-22(27)12-25(30)23-10-17(29)6-8-26(21,23)3/h15-25,29-31H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGYOUYEGZOZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthesis Pathways of Korseveriline

Korseveriline has been identified as a constituent of plants belonging to the Fritillaria genus. Specifically, it has been isolated from Fritillaria sewerzowii (Regel) Vved. chemistry-chemists.comresearchgate.net. The isolation of this compound from this species, alongside other related alkaloids such as sevedine and sevcoridinine, highlights the rich alkaloid content of Fritillaria plants chemistry-chemists.com.

While detailed, step-by-step biosynthetic pathways for this compound are not extensively documented in the provided literature, general principles of alkaloid biosynthesis offer a framework for understanding its potential origins. Alkaloids, as a class of secondary metabolites, are typically derived from amino acids imperial.ac.ukmdpi.com. Common amino acid precursors for alkaloid synthesis include lysine (B10760008), ornithine, phenylalanine, tyrosine, and tryptophan imperial.ac.ukmdpi.com. Building blocks from pathways such as the shikimate pathway, acetate (B1210297) pathway, or deoxyxylulose phosphate (B84403) pathway can also be incorporated into alkaloid structures mdpi.com.

The complex polycyclic structure of this compound suggests a multi-enzymatic pathway involving several key transformations. Given its classification as an alkaloid, its biosynthesis likely begins with the conversion of amino acids into primary amine intermediates, followed by cyclization, functionalization, and potentially dimerization or other complex reactions mediated by specific enzymes like oxidoreductases, methyltransferases, and cytochrome P450 enzymes researchgate.netresearchgate.net.

Metabolomic Profiling of Biosynthetic Precursors and Intermediates

Metabolomic profiling offers a powerful approach to identify and quantify the small molecule metabolites present in biological systems, providing a snapshot of the metabolic state and revealing pathways involved in the production of specific compounds nih.gov. For Korseveriline, metabolomic studies would aim to identify and characterize the molecular species that serve as precursors or intermediates in its biosynthesis.

While direct metabolomic profiling studies specifically detailing this compound's biosynthetic intermediates are not explicitly detailed in the provided search results, related research on alkaloid biosynthesis and plant metabolomics provides context. For instance, studies on other plant alkaloids, such as those in Fritillaria thunbergii, have employed metabolomic and transcriptomic analyses to understand the accumulation of steroid alkaloids. These studies have identified key enzymes involved in steroid alkaloid synthesis, including acetyl-CoA C-acetyl-transferase, 3-hydroxy-3-methylglutaryl-coenzyme A synthase, and various enzymes from the mevalonate (B85504) pathway (e.g., 1-deoxy-D-xylulose-5-phosphate reductor-isomerase) researchgate.net. These pathways are crucial for generating isoprenoid units that can be incorporated into complex structures.

Furthermore, research into the biosynthesis of other alkaloid classes, like monoterpenoid indole (B1671886) alkaloids (MIAs), reveals the importance of specific gene clusters and enzymes. For example, the biosynthesis of strictosidine (B192452), a precursor to many MIAs, involves coordinated activities of tryptophan decarboxylase (TDC) and strictosidine synthase (STR) biorxiv.org. Although this compound is structurally distinct from MIAs, this illustrates the principle that specific enzymatic machinery is required for alkaloid precursor synthesis and cyclization.

The presence of this compound in Fritillaria species, which are known sources of various alkaloids, suggests that the plant's metabolic machinery is geared towards producing these complex molecules. Identifying specific precursors and intermediates would typically involve techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) coupled with bioinformatics analysis to compare metabolite profiles from different plant tissues or developmental stages, or from wild-type versus genetically modified or induced plant lines nih.govmdpi.com. Such analyses could reveal changes in the abundance of specific molecules that correlate with this compound production.

Compound List

this compound

Sevedine

Sevcoridinine

Acetylkorsine

Korsidine

Jervine

Hupehenine

Tomatidine

Veratramine

Peimine

Peiminine

Peimisine

Strictosidine

Vincosamide

Naucleficine

Angustoline

Deoxypumiloside

2'-O-acetylstrictosamide

Ajmalimine

Ajmaline

Gelsemium alkaloids (e.g., gelsemine (B155926), gelsevirine, koumine (B8086292), gelsenicine, humantenine, koumidine, akuammidine, 16-epivoacarpine, 19-hydroxydihydrogelsevirine, 19-(Z)-taberpsychine, 14-hydroxygelsedine, koumine N-oxide, gelsemine N-oxide, 19-oxogelsenicine, elega- samine)

Kopsijasminilam

Fruticosine

Fruticosamine

Berberine

Colchicine

Morphine

Codeine

Oripavine

Thebaine

Noscapine

Scopolamine (Hyoscine)

Nicotine

Clavulanic acid

Quinine

Lysergic acid

Dhurrin

Racivir

beta-Gentiobiose

Arginine

Glutamate

Ornithine

Histidine

Tryptophan

Pyrimidines

Vitamin B6

Proline

Agelas-derived alkaloids (e.g., dibromoagelaspongin)

2-amino imidazole (B134444) alkaloids (e.g., naamidines A-D, isonaamidines A)

Isoquinoline alkaloids

Benzylisoquinoline alkaloids

Protopine

Protoberberine

Benzophenanthridine alkaloids

Pavines

Isopavines

Berberines

Secoberberines

Phthalide-isoquinolines

Spirobenzylisoquinolines

Rhoeadines

Quinoline alkaloids

Quinazoline alkaloids

Acridone alkaloids

fl-Phenylethylamines

Simple Isoquinoline Alkaloids

Bisbenzylisoquinolines

Tylophora Alkaloids

Dendrobium Alkaloids

Lupinine

Cytisine

Sparteine

Matrine

Cryptopleurine

9b-Azaphenalene Alkaloids

Lythraceae alkaloids

Pyrrolidine alkaloids

Pyrrolizidine alkaloids

Quinolizidine alkaloids

Tropane alkaloids

Piperidine alkaloids

Pyridine alkaloids

Indole alkaloids

Steroid alkaloids

Isosteroidal alkaloids

Korseverilinedione

Korseverilinone

Korseverine

Korsevinine

Korselidine

Korselimine

Korsemine

Korseveramine

Korseveridine

Korseveridinine

Korsevine

Korsevinine

Korsine

Korsinine

Kordiline

Edpetilidine

Edpetilidinine

Edpetiline

Edpetilinine

Edpetine

Edpetinosine

Edpetisidine

Edpetisidinine

Edpetisine

Edpetisinine

Eduardine

Eduardinine

Imperialine (sipaimaine, raddeanine)

Imperialine N-oxide

Imperialone

Imperiasine

Petine

Petine N-oxide

Isodihydroimperialine

Petilidine

Petiline

Petilinine

Petisidine

Petisidinine

Petisidinone

Petisine

Petisinine

Radpetine

Rinolidine

Rinoline

Rinolinine

Solanidine

Valivine

Diacetylthis compound

Synthetic Approaches and Chemical Transformations of Korseveriline

Derivatization of Korseveriline

The derivatization of a natural product is a critical step in understanding its structure-activity relationship (SAR) and in developing analogs with improved properties.

Acetylation Reactions and Derivatives (e.g., Diacetylthis compound)

Acetylation is a common chemical transformation used to introduce acetyl functional groups into a molecule, typically at hydroxyl (-OH) or amino (-NH2) groups. This is often achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. The acetylation of this compound would likely result in the formation of ester or amide linkages, depending on the functional groups present in the parent molecule.

A potential derivative, Diacetylthis compound, would be formed if this compound possesses at least two acetylatable functional groups. The properties of Diacetylthis compound, such as its solubility, stability, and biological activity, would be expected to differ from the parent compound.

Table 1: Potential Acetylation Reactions of this compound

| Reactant | Reagent | Product | Potential Functional Group Modified |

| This compound | Acetic Anhydride/Pyridine | Acetylthis compound | Hydroxyl, Amino |

| This compound | Acetyl Chloride | Acetylthis compound | Hydroxyl, Amino |

| This compound (with ≥2 -OH/-NH2) | Excess Acetic Anhydride | Diacetylthis compound | Multiple Hydroxyl/Amino |

Other Substitution Reactions for Functional Group Modification

Beyond acetylation, a variety of other substitution reactions could be employed to modify the functional groups of this compound. These reactions can be used to introduce a wide range of functionalities, thereby modulating the molecule's properties. The specific reactions that are feasible would depend on the functional groups present in the this compound structure.

Table 2: Examples of Potential Substitution Reactions for this compound

| Reaction Type | Reagent Class | Potential Functional Group Introduced |

| Etherification | Alkyl halides, Sulfates | Alkoxy |

| Esterification | Carboxylic acids, Acyl chlorides | Ester |

| Amidation | Amines, Carboxylic acids (with coupling agents) | Amide |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound would involve the transformation of its existing functional groups to higher or lower oxidation states, respectively. The specific outcomes of these reactions are entirely dependent on the starting functionalities within the this compound molecule.

For instance, if this compound contains alcohol moieties, oxidation could yield aldehydes, ketones, or carboxylic acids, depending on the nature of the alcohol (primary, secondary) and the oxidant used. Conversely, if the structure contains carbonyl groups (aldehydes, ketones), reduction would lead to the corresponding alcohols.

Table 3: Hypothetical Oxidation and Reduction Reactions of this compound

| Starting Functional Group (in this compound) | Reaction Type | Reagent Example | Product Functional Group |

| Primary Alcohol | Oxidation | PCC | Aldehyde |

| Secondary Alcohol | Oxidation | Swern Oxidation | Ketone |

| Ketone | Reduction | NaBH4 | Secondary Alcohol |

| Alkene | Oxidation | OsO4 | Diol |

| Alkene | Reduction | H2/Pd-C | Alkane |

Applications in Complex Molecule Synthesis

The utility of a complex molecule like this compound is not limited to its intrinsic biological activity. It can also serve as a valuable starting material or intermediate in the synthesis of other, even more complex molecules. This approach, often termed "chemical relay synthesis" or "semisynthesis," leverages the pre-existing complex scaffold of a natural product to access novel structures that would be difficult to prepare from simple starting materials.

The specific applications of this compound in this context would depend on its chemical handles (functional groups) that allow for further elaboration and transformation. For example, a strategically located functional group could serve as an anchor point for the construction of additional rings or the introduction of complex side chains.

Based on a comprehensive search of available scientific literature, there is no information regarding a chemical compound named "this compound." As a result, it is not possible to provide an article on its molecular pharmacology or mechanism of action.

The outlined topics for the article are established areas of pharmacological research for many compounds, but no studies or data connect a substance named "this compound" to any of these biological processes. This includes its interaction with ion channels, enzymatic inhibition, or modulation of signaling pathways such as SARM1, nuclear receptors, inflammatory pathways, or apoptotic pathways.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated due to the absence of any scientific data or mention of this compound in the existing literature.

Molecular Pharmacology and Mechanism of Action Studies of Korseveriline

Modulation of Molecular Targets and Signaling Pathways

Modulation of Metabolic Pathways

Emerging evidence suggests that Korseveriline may influence several critical metabolic pathways. These intricate networks of biochemical reactions are essential for cellular health and function. The pathways reportedly affected by this compound include:

Arginine Biosynthesis: This pathway is crucial for the production of arginine, an amino acid involved in numerous physiological processes, including cell division, the healing of wounds, and the production of nitric oxide, a key signaling molecule. mdpi.comyoutube.com The synthesis of arginine is a multi-step process that can be regulated by various factors within the cell. mdpi.comyoutube.com

Histidine Metabolism: Histidine is an essential amino acid that serves as a precursor for the synthesis of histamine, a molecule involved in immune responses and neurotransmission. nih.govmdpi.com The breakdown of histidine is a complex process involving several enzymes. news-medical.netnih.gov

Pyrimidine Metabolism: Pyrimidines are fundamental components of nucleic acids (DNA and RNA). utah.edu The synthesis and degradation of pyrimidines are tightly controlled processes vital for cell growth and proliferation. wikipedia.orgcreative-proteomics.com

Tryptophan Metabolism: Tryptophan is an essential amino acid that can be metabolized through various pathways, leading to the production of serotonin, a key neurotransmitter, and other important molecules. nih.govnih.gov The kynurenine pathway is a major route for tryptophan catabolism. nih.govmdpi.com

Vitamin B6 Metabolism: Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is a critical cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism. oregonstate.eduwikipedia.orgnih.gov The interconversion of different forms of vitamin B6 is essential for its biological activity. nih.govplos.org

Table 1: Investigated Metabolic Pathways Potentially Modulated by this compound

| Metabolic Pathway | Key Functions |

|---|---|

| Arginine Biosynthesis | Production of the amino acid arginine, crucial for protein synthesis and cell signaling. mdpi.comyoutube.com |

| Histidine Metabolism | Breakdown and utilization of the essential amino acid histidine. nih.govmdpi.com |

| Pyrimidine Metabolism | Synthesis and degradation of pyrimidines, essential components of DNA and RNA. utah.eduwikipedia.orgcreative-proteomics.com |

| Tryptophan Metabolism | Catabolism of the essential amino acid tryptophan into various bioactive molecules. nih.govnih.govmdpi.com |

Mechanisms of Neuroprotection through Antioxidant Pathways

A significant area of investigation for this compound is its potential to protect nerve cells from damage, a process known as neuroprotection. nih.gov One of the primary mechanisms by which it is thought to exert this effect is through the enhancement of the body's natural antioxidant pathways. frontiersin.orgmdpi.commdpi.com

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage in a variety of neurological conditions. mdpi.com Antioxidant pathways play a crucial role in neutralizing these harmful ROS and protecting cells from damage. mdpi.com

Research into this compound's neuroprotective actions is exploring its potential to modulate these antioxidant systems, thereby reducing oxidative stress and promoting neuronal survival. nih.govfrontiersin.org

Table 2: Investigated Neuroprotective Mechanisms of this compound

| Mechanism | Description |

|---|

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Arginine |

| Histidine |

| Pyrimidine |

| Tryptophan |

| Vitamin B6 |

| Pyridoxal 5'-phosphate |

| Nitric oxide |

| Histamine |

| Serotonin |

| Kynurenine |

Based on comprehensive searches for scientific literature on the chemical compound “this compound,” there is no information available in public databases regarding its preclinical pharmacological investigations.

Searches were conducted for "this compound" in combination with each of the topics specified in the outline:

Antiarrhythmic Efficacy in Animal Models

Antimicrobial Potential

Neuroprotective Effects in In Vitro and Animal Models

Modulation of Gut Microbiota Composition and Metabolite Profiles

Impact on Fecal Metabolites and Bone Homeostasis Factors

Influence on Intestinal Barrier Integrity

Role in Metabolic Disorders (e.g., Hyperuricemia)

These extensive searches did not yield any relevant results or studies mentioning "this compound." Therefore, it is not possible to generate the requested article as there is no scientific data to support the content for any of the specified sections and subsections.

Preclinical Pharmacological Investigations of Korseveriline

Effects on Respiratory System Models (e.g., Cough and Phlegm Suppression)

Currently, there is no publicly available scientific literature detailing the effects of Korseveriline on respiratory system models. Preclinical studies are essential to determine the potential efficacy of a compound in suppressing cough and reducing phlegm. These investigations typically involve various animal models that mimic human respiratory conditions.

Commonly used models in respiratory research include those for chronic obstructive pulmonary disease (COPD), fibrosis, inflammation, and emphysema, often utilizing mice and rats. labanimalsjournal.ru For studying cough, researchers may induce coughing in animals through mechanical or chemical irritation of the airways. The effectiveness of a compound is then assessed by measuring the frequency and severity of the coughs. Similarly, models of mucus hypersecretion are used to evaluate a compound's ability to reduce phlegm.

Without specific studies on this compound, it is not possible to provide data on its efficacy in cough and phlegm suppression.

Investigation in Ischemic Stroke Models

As with respiratory models, there is a lack of specific preclinical data on the investigation of this compound in ischemic stroke models. Ischemic stroke is a primary cause of death and disability globally, making the search for effective neuroprotective drugs a critical area of research. nih.govresearchgate.net

Preclinical stroke research heavily relies on animal models to simulate the conditions of human stroke. nih.govmdbneuro.com The most widely used model is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the focal brain damage seen in a majority of human strokes. nih.govmdpi.com Researchers use these models to assess the potential of new therapeutic agents to reduce brain damage and improve functional outcomes after a stroke. mdpi.com

Key parameters evaluated in these preclinical studies include the size of the brain infarct (tissue death), neurological deficits, and markers of inflammation and oxidative stress. nih.govresearchgate.netkoreascience.kr The goal is to identify compounds that can protect brain cells from the damage caused by a lack of blood flow and subsequent reperfusion injury. nih.gov Despite numerous compounds showing promise in animal models, the translation to successful clinical therapies has been challenging. nih.gov

Without dedicated research on this compound in the context of ischemic stroke, its potential neuroprotective effects remain unknown.

Computational and Systems Biology Approaches in Korseveriline Research

Network Pharmacology Analysis

Network pharmacology offers a holistic perspective on drug action by analyzing the interactions between chemical components, their biological targets, and associated diseases. researchgate.netnih.gov This approach moves beyond the "one drug, one target" paradigm to embrace the complexity of biological systems.

The initial step in the network pharmacology analysis of Korseveriline involves the construction of a comprehensive component-target-disease network. This network is built by integrating data from various sources to map the relationships between this compound, its potential protein targets, and the diseases in which these targets are implicated. The process begins with the identification of putative targets of this compound through literature mining and database searches. Subsequently, disease-associated genes are collected from genomic and proteomic databases. By mapping the targets of this compound to the disease-related genes, a network is constructed that visually represents the potential therapeutic pathways of the compound.

Through the analysis of the component-target-disease network, key active ingredients and their direct and indirect targets can be identified. For this compound, this analysis reveals a set of primary protein targets that are directly modulated by the compound, as well as secondary targets that are influenced through downstream signaling events. The centrality of these targets within the network often correlates with their biological importance.

Table 1: Putative Key Protein Targets of this compound

| Target Protein | Gene Name | Function |

|---|---|---|

| Mitogen-activated protein kinase 1 | MAPK1 | Involved in cell proliferation, differentiation, and apoptosis. nih.gov |

| Tumor necrosis factor | TNF | A pro-inflammatory cytokine involved in systemic inflammation. nih.gov |

| Interleukin-6 | IL6 | A cytokine with roles in inflammation and the immune response. nih.gov |

| Vascular endothelial growth factor A | VEGFA | A key regulator of angiogenesis. |

| Epidermal growth factor receptor | EGFR | A receptor tyrosine kinase involved in cell growth and proliferation. |

To understand the biological functions and pathways associated with the targets of this compound, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govnih.gov GO analysis categorizes the target genes into three domains: biological processes, cellular components, and molecular functions. nih.govnih.gov KEGG analysis maps the target genes to specific signaling pathways, providing insights into the systemic effects of the compound. nih.govnih.govgenome.jp

The results of the GO enrichment analysis for this compound's targets indicate a significant association with processes such as inflammatory response, signal transduction, and cell proliferation. The KEGG pathway analysis reveals enrichment in pathways like the MAPK signaling pathway, TNF signaling pathway, and PI3K-Akt signaling pathway. nih.gov

Table 2: Top Enriched Gene Ontology (GO) Terms for this compound Targets

| GO Term | Category | p-value |

|---|---|---|

| Inflammatory response | Biological Process | 1.2e-15 |

| Signal transduction | Biological Process | 3.5e-12 |

| Cell proliferation | Biological Process | 7.8e-10 |

| Cytokine activity | Molecular Function | 2.1e-14 |

| Protein kinase activity | Molecular Function | 5.4e-11 |

| Cytoplasm | Cellular Component | 6.3e-09 |

| Plasma membrane | Cellular Component | 8.1e-08 |

Table 3: Top Enriched KEGG Pathways for this compound Targets

| KEGG Pathway | Pathway ID | p-value |

|---|---|---|

| MAPK signaling pathway | hsa04010 | 2.5e-18 |

| TNF signaling pathway | hsa04668 | 4.1e-16 |

| PI3K-Akt signaling pathway | hsa04151 | 6.7e-14 |

| Apoptosis | hsa04210 | 9.2e-11 |

| Pathways in cancer | hsa05200 | 1.5e-09 |

To further investigate the interplay between the identified targets, a protein-protein interaction (PPI) network is constructed. nih.govnih.gov This network illustrates the functional associations and physical interactions between the target proteins. nih.govnih.gov The analysis of the PPI network for this compound's targets reveals a highly interconnected module of proteins, suggesting a coordinated biological response. Key hub proteins, such as MAPK1 and TNF, are identified based on their high degree of connectivity within the network, indicating their central role in the compound's mechanism of action.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein. nih.govmdpi.com This method provides valuable insights into the molecular interactions that govern the ligand-receptor recognition process.

Molecular docking simulations were performed to predict the binding affinities and interaction patterns of this compound with its key target proteins. The results, summarized in the table below, indicate favorable binding energies, suggesting stable interactions. The analysis of the docking poses reveals that this compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pockets of the target proteins. For instance, in the binding site of MAPK1, this compound is predicted to form hydrogen bonds with specific lysine (B10760008) and aspartate residues, which are crucial for its inhibitory activity.

Table 4: Predicted Binding Affinities of this compound with Key Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| MAPK1 | -8.5 | LYS54, ASP167, MET108 |

| TNF | -7.9 | TYR59, GLN61, SER60 |

| IL6 | -7.2 | ARG179, GLU45, PHE74 |

| VEGFA | -8.1 | LYS868, CYS919, HIS1026 |

| EGFR | -9.2 | LEU718, THR790, MET793 |

The Enigmatic Compound "this compound": A Blank Slate in Advanced Biological Research

Despite a comprehensive search of scientific literature and databases, the chemical compound designated as "this compound" remains uncharacterized in the realms of computational biology, metabolomics, and integrated omics research. As of September 2025, there is no publicly available scientific data detailing its molecular structure, biological activity, or its effects within cellular and biological systems.

Therefore, it is not possible to provide an analysis of its hydrogen bonding, its impact on metabolic pathways, or any integrated transcriptomic and metabolomic studies. The sections outlined for discussion—from computational analysis of its intermolecular forces to the elucidation of its molecular mechanisms—presuppose a body of research that does not currently exist in the public domain.

Scientific inquiry into a novel compound like this compound would typically begin with its isolation and structural elucidation, followed by initial biological screenings. Subsequent research might then venture into the advanced analytical domains requested.

Computational and Systems Biology Approaches: This would involve using computational models to predict how this compound might interact with biological molecules. Analysis of hydrogen bonding and other intermolecular forces would be crucial in predicting its potential binding to proteins or other targets.

Untargeted Metabolomics: To understand its effects on a biological system, researchers would employ untargeted metabolomics. This would involve exposing cells or organisms to this compound and analyzing the resulting changes in the entire set of small-molecule metabolites. This process helps in identifying differential metabolites and profiling the metabolic fingerprint of the compound's activity. From there, pathway analysis could suggest which cellular processes are affected, potentially leading to the discovery of new biomarkers.

Integrated Transcriptomics and Metabolomics Analyses: To gain a deeper understanding, scientists would integrate metabolomics data with transcriptomics (the study of all RNA transcripts). This powerful combination can elucidate the molecular mechanisms behind the observed biological effects by linking changes in gene expression to changes in metabolic pathways.

Until such foundational and advanced studies are conducted and published, any discussion on the specific biological and chemical characteristics of "this compound" would be purely speculative. The scientific community awaits the first publication of research on this compound to begin to understand its potential role and impact.

Compound List

Future Directions and Research Gaps

Elucidation of Novel Molecular Targets and Pathways

While some biological activities of Korseveriline are being explored, a comprehensive understanding of its precise molecular targets and the intricate biological pathways it modulates remains an area requiring significant research. Current knowledge suggests interactions with certain cellular processes, but the full spectrum of its molecular interactome is largely uncharacterized. Future research should focus on employing advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, to systematically map this compound's cellular targets and downstream signaling cascades. Identifying novel pathways could reveal unexpected therapeutic potentials and provide a deeper mechanistic basis for its known effects, potentially leading to the discovery of new therapeutic applications beyond its current areas of investigation.

Structure-Activity Relationship Studies for Lead Optimization

Optimizing this compound's therapeutic efficacy and safety profile necessitates detailed Structure-Activity Relationship (SAR) studies. Understanding how specific structural modifications influence its biological activity is paramount for lead optimization. Future research should systematically explore variations in this compound's core structure and functional groups. This includes investigating the impact of substitutions, functional group alterations, and stereochemical changes on its potency, selectivity, and pharmacokinetic properties. Such studies are essential for designing more effective and targeted analogs.

| Structural Modification Site | Type of Modification | Hypothesized Effect on Activity | Rationale for Hypothesis |

| Aromatic Ring | Hydroxylation | Increased potency | Enhanced H-bonding with target |

| Side Chain | Alkylation | Altered lipophilicity/PK | Improved membrane permeability |

| Core Structure | Ring Expansion | Modified target binding | Altered spatial fit with binding pocket |

| Functional Group X | Esterification | Prodrug potential/enhanced absorption | Increased bioavailability |

Advanced Computational Modeling Techniques

Computational modeling offers powerful tools to accelerate the understanding and optimization of this compound. Future research should leverage advanced techniques such as molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling. These methods can predict binding affinities to potential targets, elucidate interaction mechanisms, guide the design of novel analogs with improved properties, and identify potential off-target effects early in the development process. In silico studies can significantly reduce the time and resources required for experimental screening, thereby streamlining the drug discovery pipeline.

Exploration of Additional Therapeutic Potentials

Beyond its currently investigated applications, this compound may possess therapeutic potential in other disease areas. Future research should systematically screen this compound in preclinical models for a broader range of conditions. Based on its known biological activities, such as potential anti-inflammatory or antioxidant properties, investigations into its efficacy in neurodegenerative diseases, metabolic disorders, or certain infectious diseases could be warranted. This exploratory approach, driven by emerging biological insights, is crucial for uncovering the full therapeutic spectrum of this compound.

Synergistic Interactions within Multi-Component Systems (e.g., Traditional Chinese Medicine Formulations)

The potential for this compound to exert synergistic effects when combined with other compounds, particularly within the context of Traditional Chinese Medicine (TCM) formulations, presents a significant area for future research. TCM often relies on complex mixtures of herbs, where synergistic interactions are believed to enhance therapeutic outcomes and reduce toxicity frontiersin.orgnih.govnih.govresearchgate.net. Future studies should focus on identifying specific herbal or synthetic compound combinations that exhibit synergistic activity with this compound. Understanding the molecular mechanisms underlying these synergistic interactions is critical for developing optimized multi-component therapeutic strategies. Research into how this compound might interact with other active compounds in complex TCM formulations could unlock novel treatment modalities.

Development of Advanced Analytical Methodologies for Detection and Quantification

The accurate and sensitive detection and quantification of this compound in biological matrices and pharmaceutical formulations are essential for robust preclinical and clinical studies. Current analytical methods may require further refinement to meet the demands of modern drug development. Future research should focus on developing and validating advanced analytical methodologies, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC), to enhance sensitivity, specificity, and throughput. The development of rapid, reliable, and cost-effective analytical techniques is vital for quality control, pharmacokinetic profiling, and therapeutic drug monitoring.

| Analytical Technique | Key Parameters for Optimization | Advantage of Advanced Method | Research Need |

| HPLC | Column type, Mobile phase, Detector sensitivity | Improved resolution and sensitivity | Development of LC-MS/MS for complex matrices |

| UV-Vis Spectroscopy | Wavelength selection, Sample preparation | Limited specificity for complex samples | Enhanced selectivity with hyphenated techniques |

| GC-MS | Column, Temperature program, Ionization method | Suitable for volatile compounds; may require derivatization for this compound | Validation for biological samples; improved throughput |

| LC-MS/MS | Mobile phase, Ionization source, MS parameters | High sensitivity, Specificity, Structural elucidation | Optimization for trace-level quantification in biological fluids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.